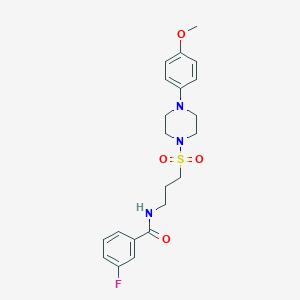

![molecular formula C18H22BrN5O B2367283 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097925-21-6](/img/structure/B2367283.png)

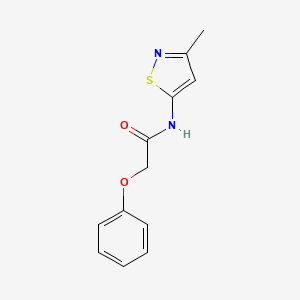

2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals . It also contains a pyrimidine ring, which is a key component of several important biomolecules, including the nucleotides cytosine, thymine, and uracil .

Molecular Structure Analysis

The compound contains a piperidine ring and a pyrimidine ring, both of which are six-membered rings. The piperidine ring contains one nitrogen atom, while the pyrimidine ring contains two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrogen atoms in the piperidine and pyrimidine rings, which can act as nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would increase the compound’s molecular weight and could affect its lipophilicity .Applications De Recherche Scientifique

Synthesis and Evaluation of Aminopyrimidine Series

Aminopyrimidine 2 emerged as a novel 5-HT(1A) agonist in a high throughput screen. It showed moderate potency for 5-HT(1A) in binding and functional assays, and moderate metabolic stability. Methyl ether 31, an improved compound within the series, was identified by implementing a strategy for improving metabolic stability by lowering lipophilicity (Dounay et al., 2009).

Microwave Assisted Synthesis of Novel Pyrimidine Derivatives

Novel series of 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one and 3-(2-((piperidine-1-yl)methyl amino)-6- substituted phenylpyrimidin-4-yl)-6-bromo-2H-chromone-2-one were synthesized using microwave and conventional methods. Among these, some compounds showed significant analgesic activity and a lack of ulcerogenic effects (Chaudhary et al., 2012).

Synthesis, Estrogen Receptor Binding Affinity, and Docking Studies

Synthesized compounds showed potent anti-proliferative activities and good binding affinity in molecular docking against Bcl-2 protein. Structure-activity relationship analysis indicated that the chromene and quinoline moieties, when attached with pyrimide and piperazine moieties, enhanced anti-proliferative activities (Parveen et al., 2017).

Preparation and Synthetic Scope of 3-(4-methyl-2-R-pyrimidin-5-yl)-3-oxopropionic Esters

This study details a reaction leading to the formation of 2-R′-6-(2-R-4-methylpyrimidin-5-yl)-3H-pyrimidin-4-ones. The reaction of 3-(2-R-4-methylpyrimidin-5-yl)-3-oxopropionic esters with hydrazines resulted in the formation of 3-(2-R-4-methylpyrimidin-5-yl)-2-R″-1,2-dihydropyrazol-3-ones (Potapov et al., 2014).

Synthesis of Piperidine Derivatives and Antimicrobial Activity

Series of new piperidine derivatives were synthesized and tested for their antimicrobial activity. Some compounds revealed good antimicrobial activity against bacterial and fungal strains (Ashok et al., 2014).

Piperidine Derivatives as Histamine H3 Receptor Ligands

A small series of compounds were synthesized and tested for binding affinity to human histamine H3 receptors. Compounds with high hH3R affinity and receptor subtype selectivity were discovered, along with their promising calculated drug-likeness properties (Sadek et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN5O/c19-15-10-20-18(21-11-15)23-7-5-13(6-8-23)12-24-17(25)9-14-3-1-2-4-16(14)22-24/h9-11,13H,1-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQFUSGIHDMOAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=C(C=N4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

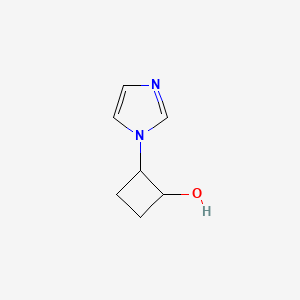

![N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2367206.png)

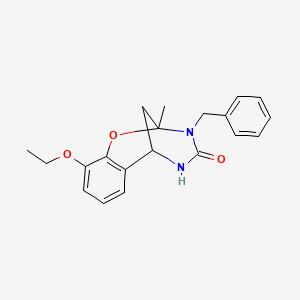

![Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2367211.png)

![Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2367213.png)

![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)

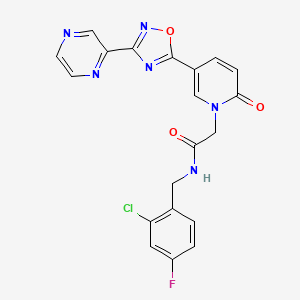

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2367223.png)